![molecular formula C25H16Cl2N2S B2533726 (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile CAS No. 478065-18-8](/img/structure/B2533726.png)
(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile
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Description
(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C25H16Cl2N2S and its molecular weight is 447.38. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Biological Zn(II) Detection
Quinoline derivatives like QZ1 and QZ2 have been utilized as fluorescent probes for the detection of biological Zn(II). These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, making them suitable for selective Zn(II) detection over other biologically relevant metal cations and heavy metals. Their applications extend to in vivo imaging, as demonstrated in microscopy studies (Nolan et al., 2005).
Antimicrobial and Mosquito Larvicidal Activity
Quinoline-based compounds have shown promising antimicrobial and antifungal properties. A study on a series of quinoline derivatives revealed that these compounds exhibit good antibacterial and antifungal activity, which could be leveraged in the development of new antibiotics. Additionally, their mosquito larvicidal activity makes them candidates for controlling mosquito populations and managing vector-borne diseases (Rajanarendar et al., 2010).
Photophysical and Spectroscopic Properties
Quinoline-based ligands have been synthesized and studied for their photophysical properties. These compounds, with different substituents, show varied fluorescence intensities and quantum yields, making them potential candidates for applications in optical sensors and fluorescent probes (Hens et al., 2013).
Antitubercular Agents
Substituted pyridines and dihydro-6H-quinolin-5-ones, derived via variants of the Bohlmann-Rahtz Reaction, have been synthesized and evaluated for their antitubercular activity. This demonstrates the potential of quinoline derivatives in the treatment of tuberculosis, with some compounds showing promising activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Potential as Corrosion Inhibitors
Quinoxaline-based propanones, which are derivatives of quinolines, have been tested as inhibitors of mild steel corrosion in acidic environments. These compounds show potential in industrial applications for protecting metals against corrosion, thanks to their ability to form protective layers on metal surfaces (Olasunkanmi & Ebenso, 2019).
properties
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl2N2S/c26-22-10-8-17(9-11-22)16-30-25-20(12-19-4-1-2-7-24(19)29-25)13-21(15-28)18-5-3-6-23(27)14-18/h1-14H,16H2/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFMMORUFJSSBN-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=C(C#N)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=C(\C#N)/C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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